Retigabine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Retigabine belongs to a class of drugs called KCNQ (Kv7) potassium channel openers. These channels play a crucial role in regulating the electrical activity of neurons. Retigabine binds to specific Kv7 channels, increasing their activity and allowing more potassium ions to flow out of the neuron. This hyperpolarizes the neuron, making it less excitable and reducing the likelihood of firing action potentials, which are the electrical signals that transmit information between neurons.

Here are some sources for the mechanism of action:

- Retigabine: Chemical Synthesis to Clinical Application:

- The anticonvulsant retigabine suppresses neuronal KV2-mediated currents:

Research Applications

Beyond its established use in epilepsy treatment, retigabine is being explored for its potential in various research areas, including:

- Other neurological disorders: Researchers are investigating the use of retigabine in treating other conditions characterized by neuronal hyperexcitability, such as neuropathic pain, bipolar disorder, and stroke.

- Neuroprotection: Studies suggest that retigabine may have neuroprotective properties, potentially helping to prevent nerve cell damage in various neurological conditions.

Here are some sources for the research applications:

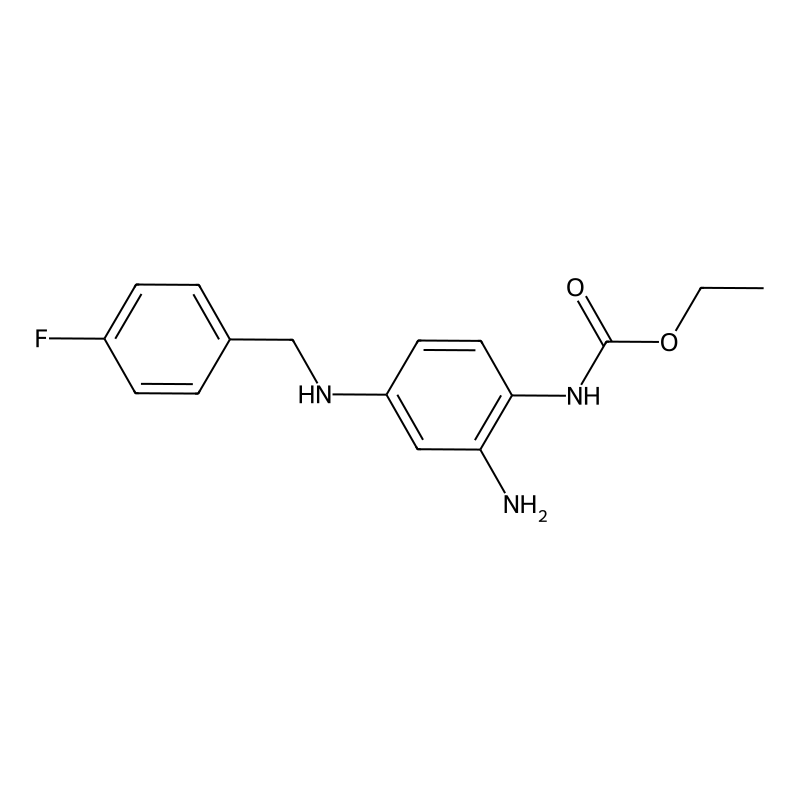

Retigabine, also known as N-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamic acid ethyl ester, is an antiepileptic drug that acts primarily as a potassium channel opener. It selectively activates the KCNQ (Kv7) family of voltage-gated potassium channels, particularly KCNQ2 and KCNQ3, which are crucial for stabilizing neuronal excitability and controlling membrane potential. This unique mechanism distinguishes retigabine from other antiepileptic drugs, making it a subject of interest for treating various neurological conditions beyond epilepsy, such as neuropathic pain and tinnitus .

Retigabine's mechanism of action differs from most antiepileptic drugs. It primarily functions as a potassium channel opener []. Potassium channels are essential for regulating the electrical activity of neurons. Retigabine specifically targets a subfamily of voltage-gated potassium channels known as Kv7 channels []. By increasing the activity of these channels, retigabine helps stabilize neuronal firing and reduces hyperexcitability, which is a key factor in seizures [].

Retigabine was generally well-tolerated in clinical trials, with reported side effects like dizziness, somnolence (sleepiness), and tremor being the most common []. However, concerns regarding potential neuropsychiatric side effects, including psychosis and suicidal ideation, led to the drug's withdrawal from the market [].

Safety considerations:

- Potential for neuropsychiatric side effects

- Not recommended for use during pregnancy or breastfeeding due to lack of safety data

Data on specific hazards:

- No data readily available on flammability or reactivity.

Retigabine exhibits a broad spectrum of biological activity primarily through its action on KCNQ potassium channels. By enhancing the M-current, a subthreshold potassium current, retigabine helps stabilize neuronal membranes and reduces excitability. This action has been shown to effectively mitigate various seizure types in animal models and has potential applications in treating conditions characterized by neuronal hyperexcitability, such as neuropathic pain and anxiety disorders .

In clinical studies, retigabine has demonstrated efficacy in reducing seizure frequency and severity in patients with epilepsy. It is also noted for its favorable tolerability profile compared to traditional antiepileptic medications .

The synthesis of retigabine typically follows this pathway:

- Step 1: Synthesis of the aryldiamine precursor from appropriate starting materials.

- Step 2: Reaction with ethyl chloroformate under controlled conditions to form the carbamate.

- Step 3: Treatment with hydrochloric acid to yield retigabine dihydrochloride.

This method allows for the efficient production of retigabine while minimizing exposure to oxidative conditions that could lead to degradation .

Retigabine was primarily developed for use as an antiepileptic drug and has been utilized in clinical settings for managing partial-onset seizures in adults. Its unique mechanism of action also suggests potential applications in:

- Neuropathic Pain: Retigabine has shown promise in alleviating pain-like behaviors in animal models.

- Tinnitus: Due to its effects on neuronal excitability, it may be beneficial in treating tinnitus.

- Migraine: Its mechanism may also extend to migraine treatment.

- Anxiety Disorders: Preliminary studies indicate potential anxiolytic effects .

Despite these applications, retigabine was withdrawn from clinical use in 2017 due to concerns about safety and tolerability .

Retigabine appears to have minimal drug interactions with commonly used anticonvulsants, although it may influence the metabolism of lamotrigine by increasing its clearance. Conversely, medications like phenytoin and carbamazepine can increase the clearance of retigabine itself. Additionally, concomitant use with digoxin may elevate serum levels of digoxin due to retigabine's effect on P-glycoprotein .

In vitro studies have suggested that retigabine's primary metabolite acts as a P-glycoprotein inhibitor, potentially affecting the absorption and elimination of other drugs .

Retigabine shares similarities with several compounds that act on potassium channels or have similar pharmacological profiles. Notable compounds include:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Flupirtine | Potassium channel opener | Primarily used for analgesic properties |

| Lacosamide | Enhances slow inactivation of sodium channels | Approved for partial-onset seizures |

| Ezogabine | Potassium channel opener | Another name for retigabine; similar structure |

| Dronedarone | Potassium channel blocker | Used primarily for atrial fibrillation |

Retigabine's distinct mechanism as a KCNQ channel opener sets it apart from these compounds, particularly as it focuses on stabilizing neuronal excitability rather than solely modifying sodium channel activity or serving purely analgesic roles .

Rescue of KCNQ2 Mutation-Induced Channel Dysfunction

Retigabine demonstrates remarkable efficacy in rescuing functional deficits caused by loss-of-function (LOF) mutations in KCNQ2, a gene encoding the Kv7.2 potassium channel subunit. In heterologous expression systems, retigabine (10 μM) restored currents in heterozygous KCNQ2 mutant channels co-expressed with wild-type KCNQ2 and KCNQ3 subunits, achieving 30–70% recovery of baseline current density [1]. This rescue effect is attributed to retigabine’s ability to hyperpolarize the voltage dependence of activation and slow channel deactivation kinetics, compensating for mutation-induced impairments in channel trafficking or pore function [2] [5].

Notably, retigabine’s therapeutic window depends on mutation location and functional severity. While pore-domain mutations (e.g., A306T, Y284C) respond robustly to retigabine in knock-in mouse models, mutations altering retigabine’s binding site in the S5 transmembrane helix (e.g., W236L) render channels pharmacoresistant [1] [5]. Electrophysiological studies comparing retigabine with next-generation KCNQ openers like XEN1101 and pynegabine (HN37) reveal conserved rescue mechanisms across this drug class, though binding site differences influence efficacy gradients [1] [3].

Suppression of Focal and Generalized Seizure Phenotypes

Retigabine exhibits broad-spectrum anticonvulsant activity across multiple seizure models:

| Model Type | Seizure Induction Method | Retigabine Efficacy (Dose) | Key Findings |

|---|---|---|---|

| Genetic | Kcnq2 Y284C/+ mice | 5 mg/kg i.p. | 62% reduction in kainate-induced seizure duration vs. wild-type [5] |

| Chemical | Pentylenetetrazole (PTZ) | 60 mg/kg p.o. | No tolerance development over 14-day treatment; sustained seizure suppression [6] |

| Focal | Intrahippocampal kainate | 5 mg/kg i.p. | 50% attenuation of stage 5–6 seizures; neuroprotection in seizure-free mice [7] |

| Generalized tonic-clonic | Maximal electroshock | 10 mg/kg i.p. | 100% protection against hindlimb extension [4] |

In the intrahippocampal kainate model, retigabine’s effects are biphasic: low doses (1–2 mg/kg) delay seizure onset by increasing the latency to first electrographic spike, while higher doses (5 mg/kg) suppress synchronized burst activity in the dentate gyrus [7]. Retigabine also demonstrates synergistic effects with conventional antiepileptics; for example, co-administration with valproate reduces seizure severity scores in PTZ-treated rats by 78% compared to monotherapy [4] [6].

The molecular architecture of the retigabine-KCNQ2 complex has been comprehensively elucidated through high-resolution cryo-electron microscopy studies [1] [2] [3]. The cryo-EM structure of human KCNQ2 in complex with retigabine (PDB ID: 7CR2) resolved at 3.2 Å resolution provides detailed atomic-level insights into the drug-channel interaction [3] [4].

Retigabine binds to a hydrophobic pocket formed by the S5 segment, pore helix, and S6 segment from the neighboring subunit at the inter-subunit interface within the pore domain [1] [5]. This binding site is located in the fenestration region of the channel, positioned between transmembrane segments and accessible from the intracellular side [1] [6]. The drug adopts a specific orientation within this pocket, with the density maps accurately defining both the conformation and positioning of the retigabine molecule [5].

The KCNQ2-retigabine complex structure reveals that the channel adopts an activated voltage-sensing domain configuration coupled with a closed pore state, representing an intermediate activated-closed state [2] [5]. This conformational state provides crucial insights into the mechanism by which retigabine stabilizes specific channel conformations to enhance neuronal KCNQ channel activity [1] [2].

Structural comparisons with related KCNQ family members demonstrate that the retigabine binding site is conserved among neuronal KCNQ2-5 channels but differs significantly from the cardiac KCNQ1 isoform [1] [7]. The cryo-EM structure of KCNQ4 in complex with retigabine (PDB ID: 7BYM) at 3.1 Å resolution confirms the conservation of this binding mode across retigabine-sensitive KCNQ channels [8] [9].

Mutagenesis Studies Defining Key Binding Site Residues

Role of S5 Helix Residues in Drug Sensitivity

Systematic mutagenesis studies have identified critical residues within the S5 helix that are essential for retigabine sensitivity [10] [11] [12]. The most crucial residue is a conserved tryptophan located in the central part of the S5 segment: Trp236 in KCNQ2, Trp265 in KCNQ3, Trp242 in KCNQ4, and Trp235 in KCNQ5 [10] [11] [7].

Mutation of this tryptophan residue to leucine abolishes retigabine sensitivity across all neuronal KCNQ channels [10] [11] [12]. For KCNQ2-W236L, the voltage shift in response to 10 μM retigabine was reduced to -1.1 mV, representing a complete loss of drug sensitivity compared to the -17.1 mV shift observed in wild-type KCNQ2 [10] [13]. Similar results were obtained for KCNQ3-W265L (0.3 mV shift), KCNQ4-W242L (1.3 mV shift), and KCNQ5-W235L (0.9 mV shift) [10] [13].

Advanced mutagenesis studies using unnatural amino acid substitutions have revealed that the tryptophan residue functions as a hydrogen bond donor, forming critical interactions with the carbamate group of retigabine [7] [14]. Introduction of hydrogen bond-deficient tryptophan analogues completely abolishes channel potentiation, while fluorinated tryptophan analogues with enhanced hydrogen bonding capacity strengthen retigabine potency [7] [14].

The reciprocal experiment, introducing tryptophan into the retigabine-insensitive KCNQ1 channel (L266W mutation), confers partial retigabine sensitivity with voltage shifts ranging from -4.1 to -7.9 mV [10] [13]. However, this effect is accompanied by complex changes in channel properties, indicating that additional structural determinants beyond the S5 tryptophan are required for full retigabine sensitivity [10] [13].

Impact of Pore Domain Mutations on Efficacy

Mutations within the pore domain of KCNQ2 significantly impact retigabine efficacy and provide insights into the drug's mechanism of action [15] [16] [17]. Recent functional studies have characterized the effects of several pore domain mutations associated with developmental and epileptic encephalopathy [16] [17].

Five critical pore domain mutations (V250A, N258Y, H260P, A265T, and G290S) located in the S5 segment, S5-P linker, pore helix, and S6 segment have been extensively characterized [16] [17]. When expressed as homomeric channels, these mutations result in complete loss of channel function, with current densities reduced to undetectable levels except for A265T, which retains trace currents when co-expressed with KCNQ3 [16] [17].

In heteromeric configurations mimicking the heterozygous state found in patients, these mutations demonstrate significant dominant-negative effects, reducing current density by 30-70% compared to wild-type KCNQ2/3 channels [16] [17]. Importantly, retigabine application can rescue these reduced currents, with 10 μM retigabine providing significant functional recovery in heteromeric channel configurations [16] [17].

Selectivity filter mutations present unique challenges for retigabine efficacy [18] [19]. The G281R mutation within the potassium selectivity filter results in complete loss of channel function and demonstrates resistance to retigabine rescue [19]. Patch-clamp analysis revealed no current generation with the G281R mutant homomer, and retigabine application failed to restore function [19]. However, in heteromeric configurations, retigabine can provide partial rescue by shifting the voltage dependence and increasing current amplitude [19].

The molecular weight and chemical properties of amino acid substitutions within the selectivity filter correlate strongly with clinical phenotype severity [18]. Mutations resulting in amino acids with greater molecular weight than the wild-type residue are associated with more severe epileptic encephalopathy phenotypes [18]. This correlation suggests that physical obstruction of the pore contributes to channel dysfunction and influences retigabine's therapeutic potential [18].

Computational Modeling of Retigabine-Induced Conformational Changes

Molecular Dynamics Simulations of Channel Activation

Comprehensive molecular dynamics simulations have provided detailed insights into retigabine-induced conformational changes across different KCNQ2 channel states [20] [21]. These computational studies employed extensive simulation protocols, including 48 μs of cumulative simulation time using AMBER18 and Lipid17 force fields at physiological temperature (310 K) [20].

The simulations investigated retigabine binding to three distinct KCNQ2 conformational states: resting-closed, activated-closed, and activated-open states [20] [21]. Ensemble docking calculations identified stable binding modes for retigabine in both the resting-closed and activated-open states, expanding beyond the experimentally characterized activated-closed state [20] [21]. The binding affinity calculations using molecular mechanics generalized Born surface area methods revealed preferential binding to the activated-open state (-30.8 ± 3.9 kcal/mol) compared to the resting-closed state (-28.6 ± 3.1 kcal/mol) [20].

Retigabine binding induces significant changes in channel dynamics, particularly affecting voltage-sensing domain flexibility [20] [21]. The simulations demonstrate increased B-factors for voltage-sensing domains upon retigabine binding, consistent with experimental observations from cryo-EM structures [1] [20]. Conversely, the pore domain exhibits slight rigidification upon drug binding, suggesting stabilization of the conductive pathway [20] [21].

The computational studies reveal that retigabine binding alters the conformational equilibrium of KCNQ2 channels [20] [21]. In the resting-closed state, retigabine binding reduces the percentage of simulations featuring voltage-sensing domains in the resting conformation from 66% to 50% [20]. This finding supports an allosteric mechanism whereby retigabine promotes transitions toward activated conformations [20] [21].

Molecular dynamics simulations demonstrate that retigabine binding promotes pore opening through conformational coupling mechanisms [20] [21]. Analysis of tunnel calculations reveals that approximately 10% of cluster representatives from retigabine-bound resting-closed states feature channels suitable for ion conduction, compared to minimal conductance in unbound states [20]. These findings provide molecular-level support for retigabine's mechanism of enhancing channel opening probability [20] [21].

The simulations also elucidate the role of specific interactions in maintaining stable drug-channel complexes [20] [21]. Key hydrogen bonding interactions with Trp236 and Ser303, along with hydrophobic contacts involving residues Phe240, Leu243, Leu272, and Phe304, contribute to binding stability across different channel conformations [20] [5]. The conservation of these interactions across conformational states supports the hypothesis that retigabine can bind and stabilize multiple functional states of the channel [20] [21].

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

H400 (98.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (98.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Trobalt is indicated as adjunctive treatment of drug-resistant partial-onset seizures with or without secondary generalisation in patients aged 18 years or older with epilepsy, where other appropriate drug combinations have proved inadequate or have not been tolerated.

Treatment of epilepsy with partial-onset seizures, Treatment of Lennox-Gastaut syndrome

Livertox Summary

Drug Classes

Therapeutic Uses

Potiga is indicated as adjunctive treatment of partial-onset seizures in patients aged 18 years and older who have responded inadequately to several alternative treatments and for whom the benefits outweigh the risk of retinal abnormalities and potential decline in visual acuity. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX21 - Retigabine

Mechanism of Action

The pharmacologic profile of retigabine (RTG (international nonproprietary name); ezogabine, EZG (U.S. adopted name)), is different from all currently approved antiepileptic drugs (AEDs). Its primary mechanism of action (MoA) as a positive allosteric modulator of KCNQ2-5 (K(v) 7.2-7.5) ion channels defines RTG/EZG as the first neuronal potassium (K(+)) channel opener for the treatment of epilepsy. KCNQ2-5 channels are predominantly expressed in neurons and are important determinants of cellular excitability, as indicated by the occurrence of human genetic mutations in KCNQ channels that underlie inheritable disorders including, in the case of KCNQ2/3, the syndrome of benign familial neonatal convulsions. In vitro pharmacologic studies demonstrate that the most potent action of RTG/EZG is at KCNQ2-5 channels, particularly heteromeric KCNQ2/3. Furthermore, mutagenesis and modeling studies have pinpointed the RTG/EZG binding site to a hydrophobic pocket near the channel gate, indicating how RTG/EZG can stabilize the open form of KCNQ2-5 channels; the absence of this site in KCNQ1 also provides a clear explanation for the inbuilt selectivity RTG/EZG has for potassium channels other than the KCNQ cardiac channel. KCNQ channels are active at the normal cell resting membrane potential (RMP) and contribute a continual hyperpolarizing influence that stabilizes cellular excitability. The MoA of RTG/EZG increases the number of KCNQ channels that are open at rest and also primes the cell to retort with a larger, more rapid, and more prolonged response to membrane depolarization or increased neuronal excitability. In this way, RTG/EZG amplifies this natural inhibitory force in the brain, acting like a brake to prevent the high levels of neuronal action potential burst firing (epileptiform activity) that may accompany sustained depolarizations associated with the initiation and propagation of seizures. This action to restore physiologic levels of neuronal activity is thought to underlie the efficacy of RTG/EZG as an anticonvulsant in a broad spectrum of preclinical seizure models and in placebo-controlled trials in patients with partial epilepsy. ...

The mechanism by which ezogabine exerts its therapeutic effects has not been fully elucidated. In vitro studies indicate that ezogabine enhances transmembrane potassium currents mediated by the KCNQ (Kv7.2 to 7.5) family of ion channels. By activating KCNQ channels, ezogabine is thought to stabilize the resting membrane potential and reduce brain excitability. In vitro studies suggest that ezogabine may also exert therapeutic effects through augmentation of GABA-mediated currents.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Potassium channels

KCNQ [HSA:3784 3785 3786 9132 56479] [KO:K04926 K04927 K04928 K04929 K04930]

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Urine (85%, 36% of total dose as unchanged drug, 18% of total dose as NAMR) and feces (14%, 3% of total dose as unchanged drug)

8.7 L/kg

0.58 - 0.76 L/h·kg. Clearance may differ between ethnic groups with Black Americans having 20% lower clearance than Caucasian Americans.

In all tested species, retigabine was rapidly absorbed from the gastro-intestinal tract following single PO administration (< 2 hr). Dietary dosing in rodents expectedly resulted in substantially lower Cmax values obtained several hours after treatment.

In rat and dogs studies evaluating the excretion of retigabine and the N-acetyl metabolite of ezogabine (NAMR) showed that retigabine and metabolites were excreted in both faeces and urine, with an approximate 2:1 faeces:urine split of the eliminated dose. Studies with bile duct cannulated rats showed that a major part of the retigabine-related radioactivity in faeces originated from the bile. NAMR was excreted to a greater extent in the urine, i.e., approximately one-half to two-third of the dose. Elimination patterns were similar following both PO and IV dosing, and the elimination of drug via the faeces following IV dosing was in accordance with significant biliary excretion.

Data from in vitro studies indicate that ezogabine and the N-acetyl metabolite of ezogabine (NAMR) are approximately 80% and 45% bound to plasma protein, respectively. Clinically significant interactions with other drugs through displacement from proteins are not anticipated. The steady-state volume of distribution of ezogabine is 2 to 3 L/kg following intravenous dosing, suggesting that ezogabine is well distributed in the body.

After both single and multiple oral doses, ezogabine is rapidly absorbed with median time to maximum plasma concentration (Tmax) values generally between 0.5 and 2 hours. Absolute oral bioavailability of ezogabine relative to an intravenous dose of ezogabine is approximately 60%. High-fat food does not affect the extent to which ezogabine is absorbed based on plasma AUC values, but it increases peak concentration (Cmax) by approximately 38% and delays Tmax by 0.75 hour.

For more Absorption, Distribution and Excretion (Complete) data for Ezogabine (9 total), please visit the HSDB record page.

Metabolism Metabolites

The primary routes of retigabine metabolism were dominated by phase II processes involving hydrolysis/N-acetylation to form the N-acetyl metabolite of ezogabine (NAMR) and N-glucuronidation of retigabine and NAMR. There was no evidence of direct oxidative metabolism of retigabine in any species. There was no evidence of NAMR formation in the dog and little NAMR formation in the Cynomolgus monkey. All evaluated species formed N-glucuronides of retigabine. N-glucoside metabolites of RTG were also observed in dog and humans.

Ezogabine is extensively metabolized primarily via glucuronidation and acetylation in humans. A substantial fraction of the ezogabine dose is converted to inactive N-glucuronides, the predominant circulating metabolites in humans. Ezogabine is also metabolized to the N-acetyl metabolite of ezogabine (NAMR) that is also subsequently glucuronidated. NAMR has antiepileptic activity, but it is less potent than ezogabine in animal seizure models. Additional minor metabolites of ezogabine are an N-glucoside of ezogabine and a cyclized metabolite believed to be formed from NAMR. In vitro studies using human biomaterials showed that the N-acetylation of ezogabine was primarily carried out by NAT2, while glucuronidation was primarily carried out by UGT1A4, with contributions by UGT1A1, UGT1A3, and UGT1A9. In vitro studies showed no evidence of oxidative metabolism of ezogabine or NAMR by cytochrome P450 enzymes. Coadministration of ezogabine with medications that are inhibitors or inducers of cytochrome P450 enzymes is therefore unlikely to affect the pharmacokinetics of ezogabine or NAMR.

Retigabine has known human metabolites that include retigabine N2-glucuronide.

Wikipedia

FDA Medication Guides

Ezogabine

TABLET;ORAL

GLAXOSMITHKLINE

05/20/2016

Drug Warnings

Skin discoloration and eye abnormalities characterized by pigment changes in the retina have been reported in patients receiving ezogabine. In the cases reported to date, the skin discoloration appeared as blue pigmentation, predominantly on or around the lips or in the nail beds of the fingers or toes; however, more widespread involvement of the face and legs has also been reported. In addition, scleral and conjunctival discoloration (on the white of the eye and inside the eyelids) has been observed. The blue skin discoloration generally occurred following 4 years of treatment with ezogabine, but has been observed sooner in some patients. In some cases, retinal abnormalities were observed in the absence of skin discoloration. It is not yet known if the retinal and skin changes are reversible. All patients receiving ezogabine should have a baseline or initial eye examination followed by periodic eye examinations that should include visual acuity testing and dilated fundus photography, and may include fluorescein angiograms (FA), ocular coherence tomography (OCT), perimetry, and electroretinograms (ERG). If ophthalmologic changes are observed, ezogabine should be discontinued unless no other treatment options are available. If a patient develops skin discoloration, serious consideration should be given to changing to an alternative anticonvulsant agent.

Suicidal behavior and ideation have been reported in patients receiving anticonvulsants, including ezogabine. The US Food and Drug Administration (FDA) has alerted healthcare professionals about an increased risk of suicidality (suicidal behavior or ideation) observed in an analysis of studies using various anticonvulsants compared with placebo. The analysis of suicidality reports from placebo-controlled studies involving 11 anticonvulsants (i.e., carbamazepine, felbamate, gabapentin, lamotrigine, levetiracetam, oxcarbazepine, pregabalin, tiagabine, topiramate, valproate, zonisamide) in patients with epilepsy, psychiatric disorders (e.g., bipolar disorder, depression, anxiety), and other conditions (e.g., migraine, neuropathic pain) found that patients receiving anticonvulsants had approximately twice the risk of suicidal behavior or ideation (0.43%) compared with patients receiving placebo (0.24%). This increased suicidality risk was observed as early as one week after beginning therapy and continued through 24 weeks. Although patients treated with an anticonvulsant for epilepsy, psychiatric disorders, and other conditions were all found to have an increased suicidality risk compared with those receiving placebo, the relative suicidality risk was higher for patients with epilepsy compared with those receiving anticonvulsants for other conditions. Based on the current analysis of the available data, the FDA recommends that clinicians inform patients, their families, and caregivers of the potential for an increased risk of suicidality with anticonvulsant therapy and that all patients currently receiving or beginning therapy with any anticonvulsant be closely monitored for notable changes that may indicate the emergence or worsening of suicidal thoughts or behavior or depression. Symptoms such as anxiety, agitation, hostility, insomnia, and mania may be precursors to emerging suicidality. Clinicians who prescribe ezogabine or any other anticonvulsant should balance the risk of suicidality with the clinical need for the drug and the risk associated with untreated illness. Epilepsy and many other illnesses for which anticonvulsants are prescribed are themselves associated with morbidity and mortality and an increased risk of suicidal thoughts and behavior. If suicidal thoughts or behaviors emerge during anticonvulsant therapy, the clinician should consider whether these symptoms may be related to the illness being treated.

As with all anticonvulsant agents, ezogabine therapy should be withdrawn gradually whenever possible to minimize the risk of increased seizure frequency. When discontinuing therapy, dosage should be reduced over a period of at least 3 weeks unless safety concerns require more rapid withdrawal.

For more Drug Warnings (Complete) data for Ezogabine (19 total), please visit the HSDB record page.

Biological Half Life

A high variability was generally observed in the elimination half-life values of retigabine. The half-life was in the range of 1.4-9 hr in rats, 4-22 hr in rabbits, 0.9-20 hr in dogs, compared to 6-10 hr in humans. Thus, rats were generally having lower values for half-life than rabbits, dogs and humans.

In pregnant rats, the tissue distribution pattern was similar in dams and fetuses but the tissue exposure in fetal tissue was lower and more uniform with no high concentration organs as seen in the dams. The tissue elimination half lives in dams were between 4-18 hours and in fetuses between 6-12 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Clinical Laboratory Methods

LC/MS/MS determination of the active, N-acetyl metabolite in plasma.

Storage Conditions

Store at 25 °C (77 dg F); excursions permitted between 15 deg -30 °C (59 deg -86 °F).

Interactions

Data from a phase 2 study indicate that ezogabine concentrations may be reduced with concomitant administration of carbamazepine or phenytoin. In this study, ezogabine clearance was increased by 28-33% when administered with carbamazepine or phenytoin; peak plasma concentrations and AUC of ezogabine were decreased by 18-23 and 31-34%, respectively. Carbamazepine and phenytoin pharmacokinetics were unaffected. If carbamazepine or phenytoin therapy is initiated in a patient receiving ezogabine, an ezogabine dosage increase should be considered; conversely, a reduction in ezogabine dosage should be considered when carbamazepine or phenytoin is discontinued.

Concomitant use of drugs that affect urinary voiding, such as anticholinergic agents, can increase the risk of urinary retention associated with ezogabine. Patients receiving such concomitant therapy should be closely monitored. In addition, a comprehensive evaluation of urologic symptoms prior to and during ezogabine therapy may be appropriate.

In healthy individuals, concomitant use of alcohol (1 g/kg of ethanol over 20 minutes) and ezogabine (single 200-mg dose) increased peak plasma concentrations and area under the plasma concentration-time curve (AUC) of ezogabine by approximately 23 and 37%, respectively, and was associated with an increased incidence of blurred vision. The pharmacokinetics of ethanol were not affected. Patients receiving ezogabine should be advised that alcohol consumption may potentiate some of the dose-related adverse effects associated with the drug (e.g., somnolence, fatigue).

For more Interactions (Complete) data for Ezogabine (9 total), please visit the HSDB record page.

Dates

Hermann R, Ferron GM, Erb K, Knebel N, Ruus P, Paul J, Richards L, Cnota HP, Troy S: Effects of age and sex on the disposition of retigabine. Clin Pharmacol Ther. 2003 Jan;73(1):61-70. [PMID:12545144]

Hermann R, Knebel NG, Niebch G, Richards L, Borlak J, Locher M: Pharmacokinetic interaction between retigabine and lamotrigine in healthy subjects. Eur J Clin Pharmacol. 2003 Apr;58(12):795-802. Epub 2003 Feb 28. [PMID:12698305]

Dost R, Rostock A, Rundfeldt C: The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation. Naunyn Schmiedebergs Arch Pharmacol. 2004 Apr;369(4):382-90. Epub 2004 Mar 9. [PMID:15007538]

Mikkelsen JD: The KCNQ channel activator retigabine blocks haloperidol-induced c-Fos expression in the striatum of the rat. Neurosci Lett. 2004 May 27;362(3):240-3. [PMID:15158023]

Punke MA, Friederich P: Retigabine stimulates human KCNQ2/Q3 channels in the presence of bupivacaine. Anesthesiology. 2004 Aug;101(2):430-8. [PMID:15277926]

Wuttke TV, Seebohm G, Bail S, Maljevic S, Lerche H: The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Mol Pharmacol. 2005 Apr;67(4):1009-17. Epub 2005 Jan 20. [PMID:15662042]

Fatope MO: Retigabine (ASTA Medica). IDrugs. 2001 Jan;4(1):93-8. [PMID:16034707]

Orhan G, Wuttke TV, Nies AT, Schwab M, Lerche H: Retigabine/Ezogabine, a KCNQ/K(V)7 channel opener: pharmacological and clinical data. Expert Opin Pharmacother. 2012 Aug;13(12):1807-16. doi: 10.1517/14656566.2012.706278. Epub 2012 Jul 12. [PMID:22783830]

Amabile CM, Vasudevan A: Ezogabine: a novel antiepileptic for adjunctive treatment of partial-onset seizures. Pharmacotherapy. 2013 Feb;33(2):187-94. doi: 10.1002/phar.1185. [PMID:23386597]

Xiong et al. Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants Nature Chemical Biology, doi: 10.1038/nchembio874, published online 15 April 2007 http://www.nature.com/naturechemicalbiology